molecular formula C13H12N2O2 B1297849 N-benzyl-2-nitroaniline CAS No. 5729-06-6

N-benzyl-2-nitroaniline

Cat. No. B1297849
CAS RN: 5729-06-6
M. Wt: 228.25 g/mol
InChI Key: LAOUKNRSKBRAMQ-UHFFFAOYSA-N
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Description

N-Benzyl-2-nitroaniline is a derivative of aniline, carrying a nitro functional group in position 2 . It is a polar N-derivative with a high electro-optical capability due to its relatively high nonlinear optics (NLO) coefficient .


Synthesis Analysis

N-Benzyl-2-nitroaniline can be synthesized and grown through an aqueous solution using a low-temperature solution growth technique . The solubility of N-Benzyl-2-nitroaniline in various organic solvents was calculated gravimetrically . The synthesized material was 79% transmittance and its cut-off wavelength was 244 nm .


Molecular Structure Analysis

The unit cell structure of N-Benzyl-2-nitroaniline is refined using single crystal X-ray diffraction (SCXRD) analysis . The synthesized N-Benzyl-2-nitroaniline crystal belongs to the monoclinic crystal system with P2 1 space group .


Chemical Reactions Analysis

The non-linear optical material N-Benzyl-2-nitroaniline was synthesized and grown through an aqueous solution using a low-temperature solution growth technique . The compound nitroaniline and its derivatives having donor–acceptor π conjugation, due to the electron donating and accepting amine and nitro groups are present within the compound .


Physical And Chemical Properties Analysis

N-Benzyl-2-nitroaniline has a molecular weight of 228.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 57.8 Ų .

Scientific Research Applications

Nonlinear Optical Material

N-benzyl-2-nitroaniline has been characterized for its second-order nonlinear optical (NLO) coefficients, which are crucial for applications in photonics and telecommunication . The ability to process and expose different crystal orientations makes it a candidate for optical signal-processing devices, potentially supporting advancements in information technology.

Electro-Optic Applications

The compound’s electro-optic effects have been explored when doped in nematic liquid crystals (LCs), showing improvements in the electro-optical responses of LC devices . This includes faster fall times and reduced rotational viscosity, which are beneficial for developing fast-response and blue-light filtering LC devices.

Terahertz Wave Generation

N-benzyl-2-nitroaniline is a promising material for efficient and strong terahertz (THz) wave generation due to its significant second-order optical nonlinearity . This application is vital for security scanning, wireless communication, and medical imaging.

Mechanism of Action

Target of Action

N-Benzyl-2-nitroaniline is primarily targeted for use in the field of optoelectronics . It is a non-linear optical (NLO) material, which means it can change its optical properties in response to the intensity of light . The primary targets of N-Benzyl-2-nitroaniline are therefore the optical signal-processing devices in information-telecommunication systems .

Mode of Action

The mode of action of N-Benzyl-2-nitroaniline involves its interaction with light. As an NLO material, it exhibits a gigantic nonlinearity, ultra-fast response due to π-electrons, and low refractive index . These properties allow N-Benzyl-2-nitroaniline to support devices in next-generation highly-advanced information society, where further improvements in speed of signal-processing, frequency-bandwidth, power consumption, compactness of devices are strongly required .

Biochemical Pathways

The biochemical pathways affected by N-Benzyl-2-nitroaniline are primarily related to its synthesis and growth. It is synthesized and grown through an aqueous solution using a low temperature solution growth technique . The morphology of the N-Benzyl-2-nitroaniline crystals can be influenced by the solvents used in its synthesis .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of N-Benzyl-2-nitroaniline, we can consider its ADME (Absorption, Distribution, Metabolism, and Excretion) properties in terms of how it is synthesized, distributed in a crystal lattice, and how it interacts with light. The N-Benzyl-2-nitroaniline crystals are grown from polar protic and aprotic solvents . The bulk and surface qualities of the grown crystals are observed to be influenced by the solvents employed to grow the N-Benzyl-2-nitroaniline crystals .

Result of Action

The result of N-Benzyl-2-nitroaniline’s action is the generation of second-order non-linear optical effects . These effects are widely utilized for optical signal-processing devices in information-telecommunication systems . The efficiency of second harmonic generation of this crystal is confirmed to be 1.66 times comparing to KDP crystal .

Action Environment

The action environment of N-Benzyl-2-nitroaniline is influenced by the solvents used in its synthesis. The morphology of the N-Benzyl-2-nitroaniline crystals and their growth can be influenced by the solvents used . A particular solvent can create a favorable solute–solvent environment at the progressing crystal–solution interface which improves the overall quality of the N-Benzyl-2-nitroaniline single crystals and results in the significant enhancement in the THz efficiencies .

Safety and Hazards

N-Benzyl-2-nitroaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid inhalation of vapour or mist and to keep away from sources of ignition .

Future Directions

N-Benzyl-2-nitroaniline has a promising application to the fields of LC devices and displays . Its solubility and crystal structure make it an excellent solvent for the low-temperature solution growth method used to create single crystals .

properties

IUPAC Name

N-benzyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-15(17)13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOUKNRSKBRAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334736
Record name N-benzyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5729-06-6
Record name N-benzyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared in accordance with the general method of Example 195(A), from phenylmethanamine (3.51 g, 32.78 mmol) and 1-fluoro-2-nitrobenzene (4.40 g, 31.22 mmol). 6.65 g of N-benzyl-2-nitrobenzenamine (Yield: 93%) was obtained as an orange crystalline solid which was used without further purification.
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Reaction of 2-chloronitrobenzene (10 g, 63 mmole), benzylamine (40 g, 380 mmole) and ammonium acetate (4.6 g) substantially as described in 1C above produced 14 g (98%) of title compound as orange crystals: mp 65°-67°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
[Compound]
Name
1C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods III

Procedure details

Benzylamine, (3.1 ml, 28 mmol) was added to 2-fluoronitrobenzene (3 ml, 28.5 mmol) in 20 ml dry THF and the reaction stirred overnight. The crude was diluted with ethyl acetate and washed with said. Bicarbonate and then purified by silica gel chromotography eluting with 10-50% Ethyl acetate in hexanes.
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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